molecular formula C11H10ClFN2 B13247655 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine

4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine

Cat. No.: B13247655
M. Wt: 224.66 g/mol
InChI Key: OQJKLEUKBDANGJ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine is a heterocyclic aromatic amine with the molecular formula C11H10ClFN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by halogenation and methylation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-fluoroquinoline: Shares a similar quinoline backbone but lacks the dimethyl and amine groups.

    6-Fluoro-3,7-dimethylquinoline: Similar structure but lacks the chloro and amine groups.

    4-Chloro-3,7-dimethylquinoline: Similar structure but lacks the fluoro and amine groups.

Uniqueness

4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10ClFN2

Molecular Weight

224.66 g/mol

IUPAC Name

4-chloro-6-fluoro-3,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H10ClFN2/c1-5-4-15-11-7(9(5)12)3-8(13)6(2)10(11)14/h3-4H,14H2,1-2H3

InChI Key

OQJKLEUKBDANGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1)N)C)F)Cl

Origin of Product

United States

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